molecular formula C7H10ClF2NO2 B1478251 2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2090295-94-4

2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1478251
CAS RN: 2090295-94-4
M. Wt: 213.61 g/mol
InChI Key: YPQHOEGTTDHXHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Structural Analysis

Research in synthesis and structural analysis focuses on the development of new compounds and the determination of their molecular and crystal structures. For instance, studies on the synthesis of pyrrolidine derivatives and their structural determination through methods such as X-ray diffraction provide insights into the molecular arrangements and potential reactivity of such compounds (Percino et al., 2006). This area of research is crucial for understanding the properties of new materials and for designing compounds with desired functionalities.

Materials Science and Electrooptic Applications

In materials science, pyrrolidine and its derivatives are explored for their potential in creating advanced materials with specific optical and electrooptic properties. For example, the design of dibranched chromophores based on pyrrolidine structures for covalent self-assembly and their impact on thin-film microstructure and nonlinear optical response is a significant area of investigation (Facchetti et al., 2006). These studies are fundamental for developing new technologies in the field of optoelectronics and photonics.

Catalysis and Organic Synthesis

The applications in catalysis and organic synthesis involve the use of pyrrolidine derivatives as intermediates or catalysts in the synthesis of complex organic molecules. Research in this area aims to develop efficient synthetic pathways for producing valuable chemical products. For example, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate from chlorinated pyrrolidin-2-ones highlights the role of pyrrolidine derivatives in facilitating specific chemical transformations (Dawadi & Lugtenburg, 2011).

properties

IUPAC Name

2-chloro-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF2NO2/c8-2-6(13)11-4-7(9,10)1-5(11)3-12/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQHOEGTTDHXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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